Losartan-d4 Carboxylic Acid

Übersicht

Beschreibung

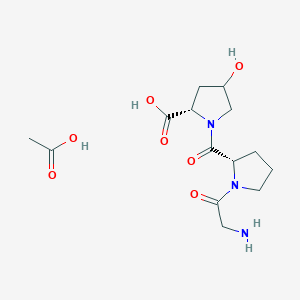

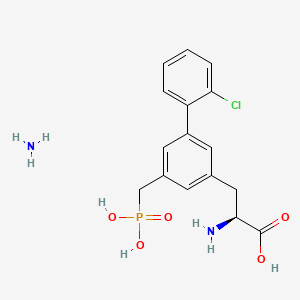

Losartan-d4 Carboxylic Acid is the labelled analogue of Losartan Carboxylic acid, which is a metabolite of Losartan . Losartan is an angiotensin II receptor antagonist, specifically targeting the angiotensin II type 1 receptor (AT1 receptor) .

Synthesis Analysis

The synthesis of Losartan involves several key steps. The key intermediates include 2-butyl-4-chloro-3H-imidazole-5-carbaldehyde (BCFI) and 2-cyano-4’-methyl biphenyl (OTBN). BCFI is synthesized from valeronitrile and acetyl chloride in three steps, while OTBN is obtained by coupling o-chlorobenzonitrile with p-methylphenylmagnesium chloride in tetrahydrofuran .Molecular Structure Analysis

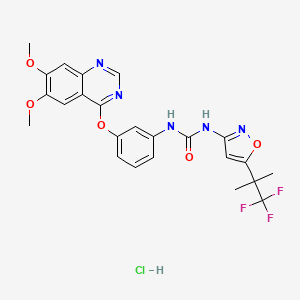

The molecular formula of Losartan-d4 Carboxylic Acid is C22H17D4ClN6O2 . It has a molecular weight of 440.92 .Chemical Reactions Analysis

Losartan-d4 Carboxylic Acid is a metabolite of Losartan, a nonpeptide angiotensin II AT1-receptor antagonist . The formation of Losartan-Active Carboxylic Acid Metabolite involves active transport processes .Physical And Chemical Properties Analysis

Losartan-d4 Carboxylic Acid is a yellow solid . It has a melting point of 105-110°C . It is slightly soluble in DMSO and Methanol .Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Losartan-d4 Carboxylic Acid is commonly employed in pharmacokinetic studies to investigate the metabolism, distribution, and elimination of Losartan Carboxylic Acid in biological systems . It helps researchers understand how the body processes this compound, which is crucial for determining dosage, potential side effects, and therapeutic effects .

Internal Standard for Quantification

Losartan-d4 Carboxylic Acid is used as an internal standard for the quantification of Losartan by GC- or LC-mass spectrometry . This allows for more accurate and reliable measurements of Losartan concentrations in various samples .

Cardiovascular Drug Monitoring

A high-throughput liquid chromatography/tandem mass spectrometry (LC–MS/MS) method was developed using Losartan-d4 Carboxylic Acid for the simultaneous estimation and pharmacokinetic study of losartan (LOS), losartan carboxylic acid (LCA), ramipril (RAM), ramiprilate (RPT), and hydrochloro-thiazide (HCZ) in rat plasma . This method is crucial for understanding the pharmacokinetics and pharmacodynamics of these cardiovascular drugs .

Neurodegenerative Disease Research

Losartan-d4 Carboxylic Acid has been conjugated with ascorbic acid to enhance its brain availability, aiming to protect against Parkinsonism . This approach could potentially repurpose Losartan-d4 Carboxylic Acid for the treatment of neurodegenerative diseases .

Hypertension and Neurodegeneration

The identification of the renin-angiotensin system in the interplay of hypertension and neurodegeneration has paved the way for the repurposing of antihypertensive drugs against Parkinsonism . Losartan-d4 Carboxylic Acid, a potent AT1 blocker metabolite of losartan, could be repurposed for this application .

Enhancement of Bioavailability

Losartan-d4 Carboxylic Acid has been conjugated to ascorbic acid with the aim of achieving higher oral/brain availability . This could potentially improve the effectiveness of the compound in treating various conditions .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-butyl-5-chloro-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O2/c1-2-3-8-18-24-20(23)19(22(30)31)29(18)13-14-9-11-15(12-10-14)16-6-4-5-7-17(16)21-25-27-28-26-21/h4-7,9-12H,2-3,8,13H2,1H3,(H,30,31)(H,25,26,27,28)/i9D,10D,11D,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUXAIYYDDCIRX-IRYCTXJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1CN2C(=NC(=C2C(=O)O)Cl)CCCC)[2H])[2H])C3=CC=CC=C3C4=NNN=N4)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50670090 | |

| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Losartan-d4 Carboxylic Acid | |

CAS RN |

1246820-62-1 | |

| Record name | 2-Butyl-4-chloro-1-{[2'-(2H-tetrazol-5-yl)(2,3,5,6-~2~H_4_)[1,1'-biphenyl]-4-yl]methyl}-1H-imidazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50670090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.